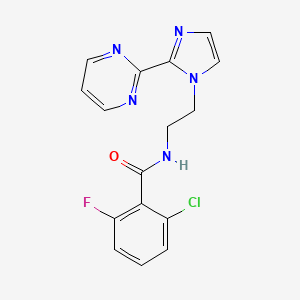

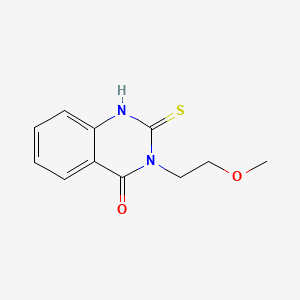

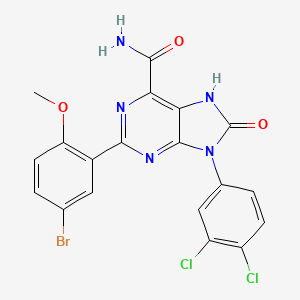

2-methyl-4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc.Applications De Recherche Scientifique

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . The process is used for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Method : The process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

-

- Application : The research involves the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .

- Method : The compounds were synthesized via a Schiff bases reduction route . The reduction process involved the use of sodium borohydride (NaBH4), a powerful reducing agent .

- Results : The molecular structures of the compounds 2-methoxy-5- ( (phenylamino) methyl)phenol ( 1) and 4- ( ( (4-methoxyphenyl)amino)methyl)- N, N -dimethylaniline ( 2) were reported .

-

Catalytic Protodeboronation of Pinacol Boronic Esters

- Application : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . The process is used for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

- Method : The process involves the use of a radical approach for the protodeboronation of alkyl boronic esters .

- Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

-

- Application : The research involves the synthesis of secondary amines, which are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .

- Method : The compounds were synthesized via a Schiff bases reduction route . The reduction process involved the use of sodium borohydride (NaBH4), a powerful reducing agent .

- Results : The molecular structures of the compounds 2-methoxy-5- ( (phenylamino) methyl)phenol ( 1) and 4- ( ( (4-methoxyphenyl)amino)methyl)- N, N -dimethylaniline ( 2) were reported .

-

Peroxisome Proliferator-Activated Receptor Agonist

- Application : The compound “{2-Methyl-4-{{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid” is a drug, which can act like a peroxisome proliferator-activated receptor agonist . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, and disposal methods.

Orientations Futures

This could involve potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to enhance its properties or reduce its side effects.

Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question about this one, feel free to ask!

Propriétés

IUPAC Name |

2-methyl-4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-12-7-9-15(10-8-12)18-11-14-5-3-4-6-16(14)20-13(2)17(18)19/h3-10,13H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXLVOINZLYLLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-4-(4-methylphenyl)-5H-1,4-benzoxazepin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2394336.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-bromophenyl)sulfanyl]acetamide](/img/structure/B2394340.png)

![5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2394345.png)

![6-chloro-N-[1-(ethanesulfonyl)propan-2-yl]-N-ethylpyridine-2-carboxamide](/img/structure/B2394348.png)

![2-[3,4-Dihydro-2(1H)-isoquinolinyl]nicotinic acid](/img/structure/B2394351.png)